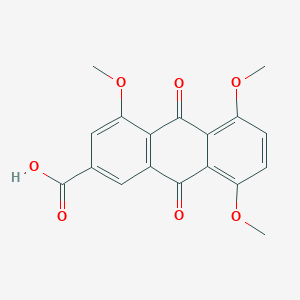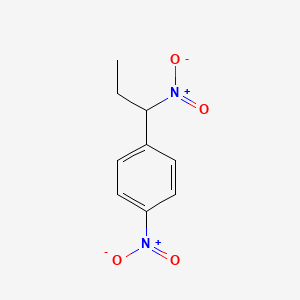
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a dicyclohexyl group and a 3,3-dimethylbut-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane can be synthesized through the hydroboration of 3,3-dimethylbut-1-ene with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to the double bond of 3,3-dimethylbut-1-ene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, boronates, and substituted organoboranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboranes.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It is investigated for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics
Mechanism of Action
The mechanism of action of dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane involves the interaction of the boron atom with various molecular targets. In hydroboration reactions, the boron atom adds to the double bond of alkenes, forming organoboranes. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the 3,3-dimethylbut-1-en-1-yl group.
Triethylborane: Contains three ethyl groups bonded to boron instead of dicyclohexyl and 3,3-dimethylbut-1-en-1-yl groups.
Borane-tetrahydrofuran complex: A simpler borane compound used in hydroboration reactions.
Uniqueness
Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane is unique due to its combination of dicyclohexyl and 3,3-dimethylbut-1-en-1-yl groups, which confer specific reactivity and stability. This makes it particularly useful in specialized applications such as advanced organic synthesis and potential medical therapies .
Properties
CAS No. |
136035-57-9 |
|---|---|
Molecular Formula |
C18H33B |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
dicyclohexyl(3,3-dimethylbut-1-enyl)borane |
InChI |
InChI=1S/C18H33B/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h14-17H,4-13H2,1-3H3 |
InChI Key |
OXWAJSDPPWGKRX-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC(C)(C)C)(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


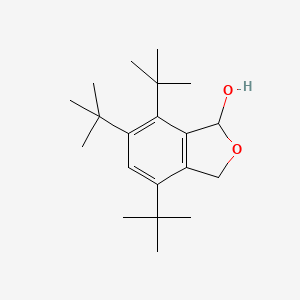
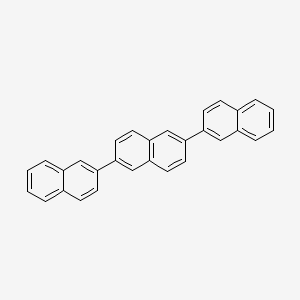
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
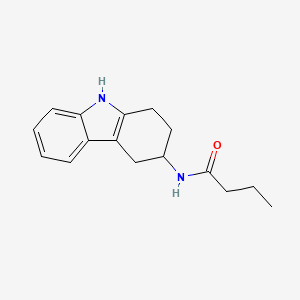



![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
